molecular formula C13H14ClN3O B3597371 3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B3597371
M. Wt: 263.72 g/mol
InChI Key: FNUUDAAUCNUSRB-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide” is a type of pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed through various techniques such as elemental microanalysis, FTIR, and 1H NMR . The solid-state structures have been analyzed through Hirshfeld surface analysis, including the evaluation of the different energy frameworks .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, they have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its appearance as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Mechanism of Action

The mechanism of action of pyrazole derivatives can be studied through molecular docking studies. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

Long-term or frequent contact with this compound should be avoided, and inhalation of its dust or solution should be prevented . It should be stored in a sealed container and kept away from oxidizers and strong acids or bases .

Future Directions

The future directions of research on “3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide” could involve further exploration of its pharmacological effects and potential applications in drug development . Additionally, more studies could be conducted to further understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

Properties

IUPAC Name

3-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-11(8-17(2)16-9)7-15-13(18)10-4-3-5-12(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUUDAAUCNUSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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